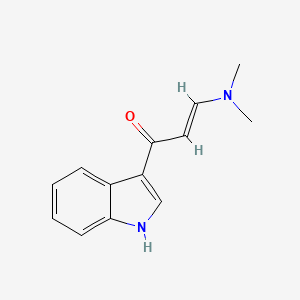
(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one , also known as dimethylaminobenzylideneindole , is a significant intermediate in the synthesis of various biologically active compounds, including the well-known anticancer drug osimertinib. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- CAS Number : 954421-13-7
The structure of this compound features an indole moiety attached to a dimethylamino group and an enone functional group, which contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It acts as an inhibitor of various kinases, which are crucial in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a target for cancer therapy.
Case Studies
- Osimertinib Derivative Synthesis :
- In Vitro Studies :
Antimicrobial Activity
Recent investigations also highlight the antimicrobial properties of this compound against several bacterial strains. Its effectiveness against multidrug-resistant bacteria positions it as a potential candidate for new antibiotic therapies.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Optimization
The synthesis of this compound has been optimized for efficiency and yield:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 1H-indole + dimethylamine | 85 |
| 2 | Condensation with aldehyde | 90 |
| 3 | Purification via chromatography | 95 |
This optimized method allows for the production of high-purity compounds suitable for biological testing .
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-9,14H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFMCYNLUNRHE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













